molecular formula C18H29N5O2 B11426764 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11426764
M. Wt: 347.5 g/mol
InChI Key: WMXQWCIEHZHPMS-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions: The introduction of the pentyl and piperidin-1-ylmethyl groups is achieved through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Methylation: The methyl groups at positions 1 and 3 are introduced via methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H29N5O2

Molecular Weight

347.5 g/mol

IUPAC Name

1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C18H29N5O2/c1-4-5-7-12-23-14(13-22-10-8-6-9-11-22)19-16-15(23)17(24)21(3)18(25)20(16)2/h4-13H2,1-3H3

InChI Key

WMXQWCIEHZHPMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3

Origin of Product

United States

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